molecular formula C11H7Cl2N3S B2645372 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole CAS No. 1004193-57-0

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole

Cat. No. B2645372
CAS RN: 1004193-57-0
M. Wt: 284.16
InChI Key: TXWXMCANOKABKB-UHFFFAOYSA-N
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Description

“2,4-Dichlorobenzyl alcohol” is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .


Synthesis Analysis

The synthesis of “2,4-Dichlorobenzyl alcohol” involves acylation, hydrolysis, washing, distillation, and crystallization . The method uses m-dichlorobenzene and acetic anhydride in an acylation reaction under the effects of anhydrous aluminum trichloride .


Chemical Reactions Analysis

“2,4-Dichlorobenzyl alcohol” is used in laboratory chemicals and for the synthesis of substances . It has been found to deactivate respiratory syncytial virus and SARS-CoV, but not adenovirus or rhinovirus .


Physical And Chemical Properties Analysis

“2,4-Dichlorobenzyl alcohol” has a molecular weight of 177.02 g/mol . It has a melting point of 57 to 60 °C and a boiling point of 150 °C .

Mechanism of Action

“2,4-Dichlorobenzyl alcohol” in combination with Amylmetacresol is available in over-the-counter products used for symptomatic relief of acute sore throat and postoperative sore throat .

Safety and Hazards

“2,4-Dichlorobenzyl alcohol” is classified as Acute toxicity, Inhalation (Category 4), H332 Serious eye damage (Category 1), H318 Short-term (acute) aquatic hazard (Category 3), H402 Long-term (chronic) aquatic hazard (Category 3), H412 .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3S/c12-9-2-1-8(11(13)3-9)5-16-6-10(4-15-16)14-7-17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWXMCANOKABKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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